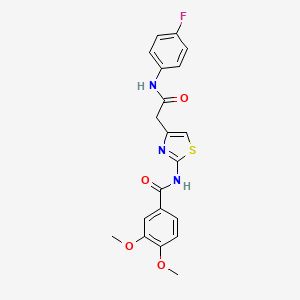
(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its complex structure, which includes a thiazolidinone core, a benzylidene group, a nitrophenyl group, and a prop-2-enyl substituent.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and benzaldehyde in the presence of a base such as sodium hydroxide.
Addition of Nitrophenyl Group: The nitrophenyl group is incorporated through a nucleophilic substitution reaction using a nitrophenyl halide.
Attachment of Prop-2-enyl Group: The prop-2-enyl group is added via a Michael addition reaction using an appropriate enone.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: The benzylidene and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas are common.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the substituent introduced.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one involves interaction with various molecular targets:
Molecular Targets: Enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) in the case of anti-inflammatory activity.
Pathways: Inhibition of key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB pathway.
相似化合物的比较
- (5E)-5-Benzylidene-2-(4-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
- (5E)-5-Benzylidene-2-(3-chlorophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one
Comparison:
- Uniqueness: The presence of the 3-nitrophenyl group in (5E)-5-Benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Activity: Variations in the substituents (e.g., nitro vs. chloro) can lead to differences in biological activity and selectivity towards specific targets.
属性
IUPAC Name |
(5E)-5-benzylidene-2-(3-nitrophenyl)imino-3-prop-2-enyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-2-11-21-18(23)17(12-14-7-4-3-5-8-14)26-19(21)20-15-9-6-10-16(13-15)22(24)25/h2-10,12-13H,1,11H2/b17-12+,20-19? |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRKRWONZCOWKI-NETLLJLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)



![tert-butyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2415537.png)


![6-ethyl 3-methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415541.png)
![N-{[5-({[(2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}FURAN-2-CARBOXAMIDE](/img/structure/B2415542.png)
![3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile](/img/structure/B2415544.png)


![5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2415550.png)
![5-[1-(2-Aminophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2415551.png)
